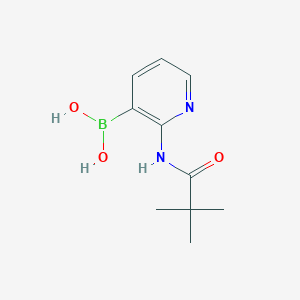

(2-Pivalamidopyridin-3-yl)boronic acid

Descripción general

Descripción

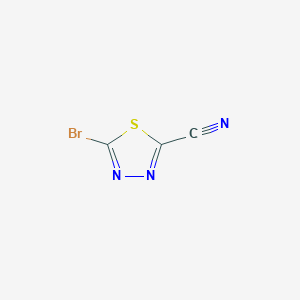

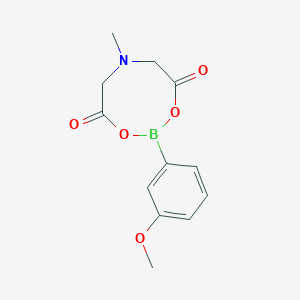

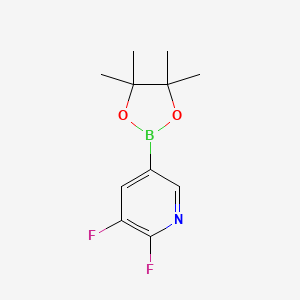

“(2-Pivalamidopyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H15BN2O3 . It is used in various scientific experiments due to its unique properties.

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “(2-Pivalamidopyridin-3-yl)boronic acid”, has been achieved through several methods. These include halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis

The molecular structure of “(2-Pivalamidopyridin-3-yl)boronic acid” is represented by the formula C10H15BN2O3 . The average mass is 222.049 Da and the monoisotopic mass is 222.117569 Da .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, such as “(2-Pivalamidopyridin-3-yl)boronic acid”, is a valuable but not well-developed transformation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Pivalamidopyridin-3-yl)boronic acid” include a molecular weight of 222.05 g/mol . Other properties such as density, melting point, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- Suzuki Cross-Coupling : Halopyridinylboronic acids, including variants like (2-Pivalamidopyridin-3-yl)boronic acid, are crucial in Suzuki cross-coupling reactions. This process allows the creation of novel pyridine libraries, expanding the repertoire of synthetic organic chemistry (Bouillon et al., 2002).

Biomedical and Biological Applications

- Disease Detection and Treatment : Boronic acids interact with biologically active substances, playing a significant role in disease prevention, diagnosis, and treatment. Their ability to form complexes with diols makes them excellent candidates for designing fluorescent sensors to probe carbohydrates and bioactive substances (Huang et al., 2012).

- Biomaterial Development : Boronic acid-containing polymers, including derivatives like (2-Pivalamidopyridin-3-yl)boronic acid, are employed in a range of biomedical applications such as HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and responsive nature make them valuable in biomaterials research (Cambre & Sumerlin, 2011).

Sensing and Analytical Applications

- Fluorescence Sensing : Boronic acids are integral to developing fluorescent chemosensors. Their interactions with diols and Lewis bases enable their use in sensing applications, including biological labeling and protein manipulation (Lacina et al., 2014).

- Binding Studies : Boronic acids, including (2-Pivalamidopyridin-3-yl)boronic acid, are studied for their binding profiles with various biological molecules. Such studies help understand how boronic acids interact with carbohydrates and other biomolecules on cell surfaces (Otsuka et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQFXQKJXANOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694477 | |

| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Pivalamidopyridin-3-yl)boronic acid | |

CAS RN |

1036243-43-2 | |

| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)

![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)

![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)